Cas no 128914-77-2 (2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride)
2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
- 128914-77-2
- EN300-37345143
- 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride
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- Inchi: 1S/C6H14N2S.2ClH/c9-6-5-8-3-1-7-2-4-8;;/h7,9H,1-6H2;2*1H
- InChI Key: ATPIKMQSFAWLFH-UHFFFAOYSA-N
- SMILES: Cl.Cl.SCCN1CCNCC1
Computed Properties
- Exact Mass: 218.0411251g/mol
- Monoisotopic Mass: 218.0411251g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 71.5
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 16.3Ų
2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37345143-0.05g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 0.05g |
$278.0 | 2025-03-18 | |
| Enamine | EN300-37345143-0.1g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 0.1g |
$416.0 | 2025-03-18 | |
| Enamine | EN300-37345143-0.25g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 0.25g |
$594.0 | 2025-03-18 | |
| Enamine | EN300-37345143-0.5g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 0.5g |
$936.0 | 2025-03-18 | |
| Enamine | EN300-37345143-1.0g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-18 | |
| Enamine | EN300-37345143-2.5g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-18 | |
| Enamine | EN300-37345143-5.0g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-18 | |
| Enamine | EN300-37345143-10.0g |
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride |
128914-77-2 | 95.0% | 10.0g |
$5159.0 | 2025-03-18 | |
| 1PlusChem | 1P028EXH-50mg |
2-(piperazin-1-yl)ethane-1-thioldihydrochloride |
128914-77-2 | 95% | 50mg |
$394.00 | 2023-12-25 | |
| 1PlusChem | 1P028EXH-100mg |
2-(piperazin-1-yl)ethane-1-thioldihydrochloride |
128914-77-2 | 95% | 100mg |
$576.00 | 2023-12-25 |
2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride
Comprehensive Overview of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride (CAS No. 128914-77-2)
2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride (CAS No. 128914-77-2) is a specialized organic compound widely utilized in pharmaceutical research and biochemical applications. Its unique structure, featuring a piperazine ring and a thiol group, makes it a valuable intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, particularly in the development of kinase inhibitors and GPCR-targeted therapies.
The growing interest in 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride aligns with trends in precision medicine and small-molecule drug design. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. The compound’s thiol group offers reactivity for conjugation, making it a candidate for bioconjugation techniques—a method gaining traction in antibody-drug conjugates (ADCs) development.
From a synthetic chemistry perspective, CAS 128914-77-2 is often queried alongside terms like peptide modification and crosslinking reagents. Its dihydrochloride salt form enhances solubility, a critical factor for high-throughput screening assays. Laboratories prioritizing fragment-based drug discovery (FBDD) value this compound for its ability to introduce sulfur-based functionalities into lead compounds.
In the context of green chemistry, researchers explore sustainable derivatization methods for 2-(Piperazin-1-yl)ethane-1-thiol, reflecting broader industry shifts toward eco-friendly synthesis. FAQs in academic forums often address its stability under physiological conditions—a key consideration for in vivo applications. Analytical techniques like HPLC purification and LC-MS characterization are commonly associated with its quality control protocols.
The compound’s versatility extends to material science, where its thiol-piperazine hybrid structure aids in surface functionalization for biosensors. As AI-driven cheminformatics tools advance, 128914-77-2 appears in predictive models for drug-likeness assessments. This intersection of chemistry and computational biology underscores its multidisciplinary appeal.
For suppliers and distributors, SEO-optimized content around 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride must address queries like "bulk synthesis scalability" and "GMP-grade availability." Regulatory compliance, particularly for REACH and FDA-submitted compounds, remains a top concern for buyers. Storage recommendations (e.g., desiccated, -20°C) and shelf-life data are also high-priority search terms.
Emerging applications in proteomics further elevate the profile of CAS 128914-77-2. Its use in activity-based protein profiling (ABPP) aligns with the demand for target engagement tools in translational research. The compound’s mechanism of action—often explored via molecular docking simulations—is another frequent subject of scientific literature searches.
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